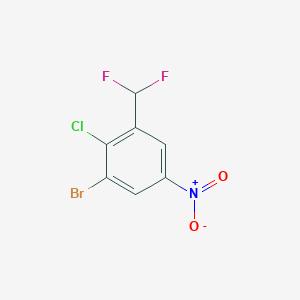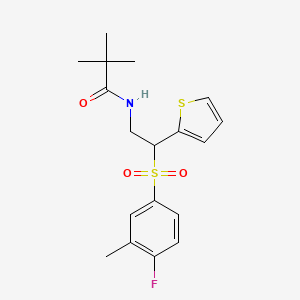
1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene is a chemical compound that belongs to the class of nitroaromatic compounds. It has been extensively studied for its potential use in scientific research applications.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It has been shown to undergo reduction reactions, which result in the formation of amino and hydroxyl groups on the benzene ring.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been shown to be toxic to certain microorganisms and has been used as a selective agent for the isolation of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of 1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene is its high reactivity, which makes it useful in various chemical reactions. However, its toxicity and potential health hazards make it challenging to handle in the laboratory. It is important to follow proper safety protocols when working with this compound.
Future Directions
There are several future directions for the study of 1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene. One direction is the development of new synthetic routes for the production of this compound. Another direction is the investigation of its potential use in the development of new materials and pharmaceuticals. Further studies are also needed to understand its mechanism of action and potential toxicological effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research applications. Its high reactivity makes it useful in various chemical reactions, but its toxicity and potential health hazards make it challenging to handle in the laboratory. Further studies are needed to understand its mechanism of action and potential toxicological effects.
Synthesis Methods
The synthesis of 1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene involves the reaction of 1-bromo-2-chloro-3-(difluoromethyl)benzene with nitric acid in the presence of sulfuric acid. The reaction proceeds via nitration, which results in the formation of the nitro group (-NO2) on the benzene ring.
Scientific Research Applications
1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene has been used in various scientific research applications. It has been studied for its potential use as a precursor for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It has also been used in the development of new materials, such as polymers and liquid crystals.
properties
IUPAC Name |
1-bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF2NO2/c8-5-2-3(12(13)14)1-4(6(5)9)7(10)11/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSHAOBJLOTSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Cl)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2453265.png)

![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2453267.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2453271.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453275.png)
![N-cyclohexyl-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2453277.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2453281.png)
![3-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2453282.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2453287.png)
![4-[3-(Furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B2453288.png)